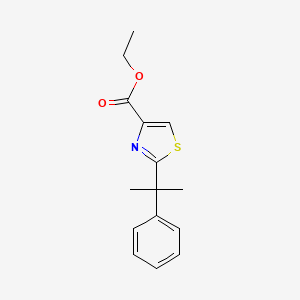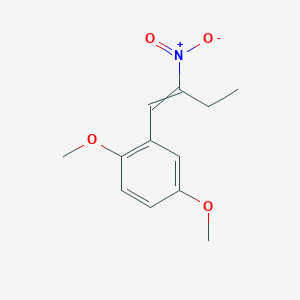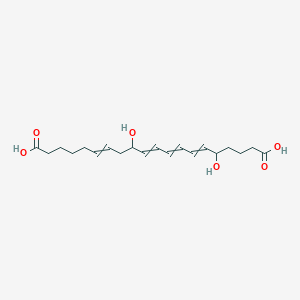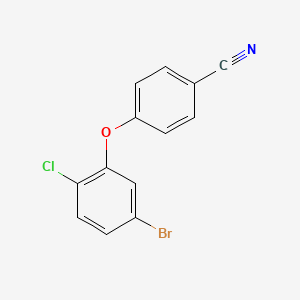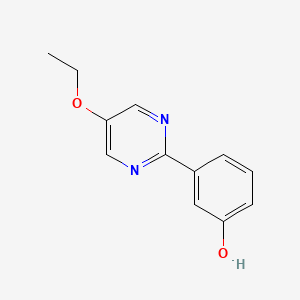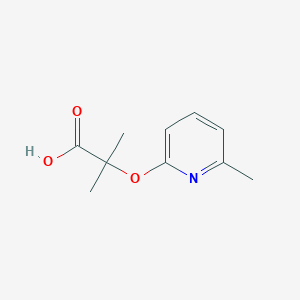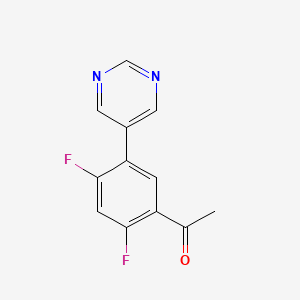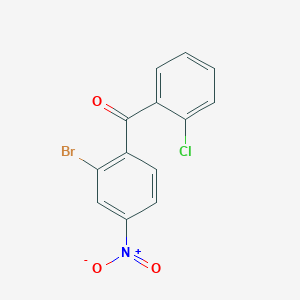
3-(3-Aminophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an amino group attached to a phenyl ring, which is further connected to a methyl-substituted propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with methyl acrylate in the presence of a base to form 3-(3-nitrophenyl)-2-methylpropanoic acid. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives from nitro intermediates.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
3-(3-Aminophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its functional groups that can be modified for specific applications
Mécanisme D'action
The mechanism of action of 3-(3-Aminophenyl)-2-methylpropanoic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Aminophenyl)propionic acid
- 3-Aminophenylboronic acid
- 3-(3,4-Dichlorophenyl)propionic acid
Uniqueness
3-(3-Aminophenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a methyl-substituted propanoic acid chain. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds. The methyl group adds steric hindrance, which can influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-(3-aminophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5,11H2,1H3,(H,12,13) |
Clé InChI |
PSHHGHLPWFEVLB-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=CC=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)
